

# In Vivo Efficacy of Celgosivir in AG129 Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Celgosivir**, a prodrug of castanospermine, is an oral α-glucosidase I inhibitor that has demonstrated significant antiviral activity against various enveloped viruses, including all four serotypes of the dengue virus (DENV). Its mechanism of action involves the inhibition of host-cell α-glucosidase enzymes in the endoplasmic reticulum, which are essential for the proper folding of viral glycoproteins. This disruption leads to the production of non-infectious viral particles.[1][2] Preclinical studies in the AG129 mouse model, which is deficient in type I and II interferon receptors and highly susceptible to DENV infection, have been pivotal in establishing the in vivo efficacy of **Celgosivir**.[2] These studies have shown that **Celgosivir** treatment can enhance survival, reduce viremia, and modulate the host immune response following a lethal DENV challenge.[1][3]

While promising in preclinical models, the translation of these findings to clinical settings has been challenging, with initial human trials not demonstrating a significant reduction in viral load or fever.[4] This has led to further investigations into optimal dosing regimens.[4] These application notes provide a detailed summary of the quantitative data from key in vivo studies of **Celgosivir** in AG129 mice and comprehensive protocols for replicating these pivotal experiments.

### **Data Presentation: In Vivo Efficacy of Celgosivir**



The following tables summarize the key quantitative outcomes from studies evaluating **Celgosivir** in DENV-infected AG129 mice.

Table 1: Survival Rates in AG129 Mice with Lethal Dengue Virus Infection

| DENV Strain                     | Celgosivir<br>Dose &<br>Schedule             | Treatment<br>Start Time              | Survival Rate<br>(%) | Reference |
|---------------------------------|----------------------------------------------|--------------------------------------|----------------------|-----------|
| DENV-2 (S221,<br>mouse-adapted) | 50 mg/kg, twice<br>daily (BID) for 5<br>days | Day 0<br>(concurrent with infection) | 100                  | [3][5]    |
| DENV-2 (S221,<br>mouse-adapted) | 25 mg/kg, twice<br>daily (BID) for 5<br>days | Day 0                                | 100                  | [3]       |
| DENV-2 (S221,<br>mouse-adapted) | 10 mg/kg, twice<br>daily (BID) for 5<br>days | Day 0                                | 60                   | [3]       |
| DENV-2 (S221,<br>mouse-adapted) | 100 mg/kg, once<br>daily (SID) for 5<br>days | Day 0                                | 20                   | [3]       |
| DENV-2 (S221,<br>mouse-adapted) | 50 mg/kg, twice<br>daily (BID) for 5<br>days | 48 hours post-<br>infection          | 80                   | [3]       |
| DENV-2 (lethal challenge)       | 50 mg/kg, twice<br>daily (BID)               | Not specified                        | Enhanced<br>survival | [1]       |

Table 2: Viremia Reduction in DENV-Infected AG129 Mice



| DENV Strain                     | Celgosivir<br>Dose &<br>Schedule                   | Measurement<br>Time Point | Viremia<br>Reduction  | Reference |
|---------------------------------|----------------------------------------------------|---------------------------|-----------------------|-----------|
| DENV-2 (S221,<br>mouse-adapted) | 50 mg/kg, twice<br>daily (BID)                     | Peak viremia              | Significant reduction | [1]       |
| DENV-1 (clinical isolate)       | Four-times daily treatment                         | Peak viremia              | Significant reduction | [4]       |
| DENV-2 (clinical isolate)       | Four-times daily treatment                         | Peak viremia              | Significant reduction | [4]       |
| DENV-1 (clinical isolate)       | Twice daily,<br>started on day 3<br>post-infection | Not specified             | No benefit            | [4]       |
| DENV-2 (clinical isolate)       | Twice daily,<br>started on day 3<br>post-infection | Not specified             | No benefit            | [4]       |

# Signaling Pathway and Experimental Workflow Celgosivir's Mechanism of Action

**Celgosivir** acts on the host's protein glycosylation pathway in the endoplasmic reticulum. The following diagram illustrates its mechanism of action.







Click to download full resolution via product page

Caption: Mechanism of action of **Celgosivir** in the endoplasmic reticulum.

### **Experimental Workflow for In Vivo Efficacy Studies**

The following diagram outlines a typical experimental workflow for assessing the efficacy of **Celgosivir** in the AG129 mouse model of dengue virus infection.





Click to download full resolution via product page

Caption: Experimental workflow for **Celgosivir** efficacy testing in AG129 mice.



## **Experimental Protocols Animal Model and Virus**

- Animal Model: AG129 mice (deficient in both type I and II interferon receptors) are typically used.[2] These mice are highly susceptible to DENV infection. Mice are usually 6-8 weeks old at the time of infection.
- Virus Strains:
  - Mouse-adapted DENV-2 (S221): This strain is known to cause a lethal infection in AG129 mice.[3]
  - Clinical Isolates (DENV-1 and DENV-2): To better mimic human infections, recent studies have utilized clinical isolates.
- · Virus Propagation and Tittering:
  - Propagate DENV in C6/36 (Aedes albopictus) or Vero cells.
  - Harvest the virus-containing supernatant when cytopathic effects are observed.
  - Clarify the supernatant by centrifugation.
  - Determine the virus titer using a standard plaque assay on BHK-21 or Vero cells. The titer is expressed as plaque-forming units per milliliter (PFU/mL).

#### **Celgosivir Formulation and Administration**

- Formulation: Celgosivir is typically dissolved in sterile phosphate-buffered saline (PBS) or another appropriate vehicle.
- Administration:
  - Administer Celgosivir orally via gavage.
  - The volume of administration is typically 100-200 μL per mouse.



Dosage and schedule are critical variables. Effective regimens in AG129 mice include 25 50 mg/kg administered twice daily (BID) or a four-times-daily (QID) regimen.[3][4]

#### In Vivo Efficacy Study: Lethal Challenge Model

- Infection:
  - Infect AG129 mice intraperitoneally (i.p.) with a lethal dose of DENV (e.g., 10<sup>5</sup> 10<sup>7</sup>
    PFU of a mouse-adapted strain).
- Treatment:
  - Initiate Celgosivir treatment at a predetermined time point (e.g., concurrently with infection or at various time points post-infection).
  - Administer the drug according to the chosen dose and schedule for a specified duration (e.g., 5-7 days).
  - Include a control group that receives the vehicle alone.
- Monitoring and Endpoints:
  - Monitor the mice daily for survival, body weight changes, and clinical signs of illness (e.g., ruffled fur, lethargy, paralysis).
  - The primary endpoint is survival, which is typically monitored for 21-30 days post-infection.
  - For viremia studies, collect blood samples (e.g., via retro-orbital or tail bleed) at various time points post-infection (e.g., day 3 for peak viremia).
- Viremia Quantification:
  - Isolate serum from blood samples.
  - Quantify viral RNA using quantitative real-time PCR (qRT-PCR).
  - Alternatively, determine the infectious virus titer using a plaque assay.
- Cytokine Analysis:



 Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA or multiplex bead assays to assess the host immune response.[1]

### **Data Analysis**

- Survival Data: Analyze survival data using Kaplan-Meier survival curves and compare groups using the log-rank test.
- Viremia and Cytokine Data: Compare the mean viral loads and cytokine levels between treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A pvalue of <0.05 is typically considered statistically significant.</li>

#### Conclusion

The AG129 mouse model has been instrumental in demonstrating the in vivo antiviral efficacy of **Celgosivir** against dengue virus. The data consistently show that appropriate dosing and scheduling of **Celgosivir** can significantly improve survival and reduce viral loads in this preclinical model. These application notes and protocols provide a framework for researchers to design and execute robust in vivo studies to further evaluate **Celgosivir** and other antiviral candidates. The discrepancy between the promising preclinical results and the initial clinical trial outcomes highlights the importance of continued research into optimizing therapeutic regimens for dengue fever.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial -







PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimizing celgosivir therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [In Vivo Efficacy of Celgosivir in AG129 Mice: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563195#in-vivo-efficacy-of-celgosivir-in-ag129-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com